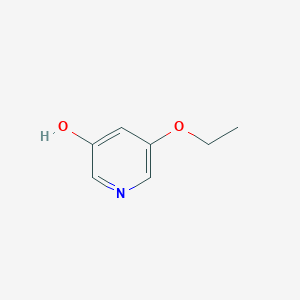

3-Ethoxy-5-hydroxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethoxypyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-2-10-7-3-6(9)4-8-5-7/h3-5,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLJZZNHMERPZKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=CC(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30487042 | |

| Record name | 3-ETHOXY-5-HYDROXYPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30487042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62566-59-0 | |

| Record name | 3-ETHOXY-5-HYDROXYPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30487042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 3 Ethoxy 5 Hydroxypyridine Systems

Electrophilic Aromatic Substitution Reactions

The pyridine (B92270) ring is generally considered electron-deficient and therefore less reactive towards electrophilic aromatic substitution compared to benzene (B151609). However, the presence of electron-donating groups like ethoxy and hydroxy can activate the ring, facilitating such reactions.

Nitration Patterns of 3-Ethoxypyridine (B173621) and Hydroxypyridines

The nitration of substituted pyridines is a well-studied reaction that provides insight into the directing effects of various functional groups. In the case of 3-ethoxypyridine, nitration with a mixture of fuming nitric acid and sulfuric acid has been shown to yield the 2-nitro derivative. abertay.ac.uk This indicates that the ethoxy group directs the incoming electrophile to the ortho position. Similarly, the nitration of 3-methoxypyridine (B1141550) also results in substitution at the 2- and 6-positions.

For hydroxypyridines, the position of the hydroxyl group is a critical determinant of the nitration outcome. 4-Hydroxypyridine, for instance, undergoes nitration at the 3-position when treated with a mixture of fuming sulfuric acid and concentrated nitric acid at low temperatures. It is crucial to control the temperature to avoid the formation of dinitro byproducts. In contrast, 3-hydroxypyridine (B118123), which exists predominantly in its phenolic form, is less reactive towards electrophilic substitution. gcwgandhinagar.com

When both an ethoxy and a hydroxy group are present, as in 3-Ethoxy-5-hydroxypyridine, the directing effects of both groups must be considered. Based on the behavior of singly substituted pyridines, it is plausible that nitration would occur at the positions ortho and para to the activating groups.

Regioselectivity and Isomeric Product Distributions

The regioselectivity of electrophilic substitution on disubstituted pyridines is a complex interplay of the electronic and steric effects of the substituents. For 3,5-disubstituted pyridines, the incoming electrophile can theoretically attack the 2-, 4-, or 6-positions.

In the case of 3,5-diethoxypyridine, nitration leads to the formation of 3,5-diethoxy-2-nitropyridine. researchgate.net Further nitration yields the 2,6-dinitro derivative. researchgate.net This suggests a strong directing effect of the ethoxy groups to the adjacent ortho positions. Similarly, for 3,5-dimethoxypyridine-N-oxide, the nitro group also enters the 2-position. researchgate.net

However, the directing effect can be altered by the nature of the substituents. For instance, in 3-bromo-5-methoxypyridine-N-oxide, the nitro group is directed to the 6-position, highlighting the influence of the halogen substituent. researchgate.net

For this compound, the combined electron-donating effects of the ethoxy and hydroxy groups would strongly activate the ring towards electrophilic attack. The most likely positions for substitution would be the 2-, 4-, and 6-positions, which are all ortho or para to the activating groups. The precise distribution of isomeric products would depend on the specific reaction conditions and the relative activating strength of the ethoxy versus the hydroxy group.

Table 1: Regioselectivity of Nitration in Substituted Pyridines

| Starting Material | Position of Nitration | Reference |

|---|---|---|

| 3-Ethoxypyridine | 2 | abertay.ac.uk |

| 4-Hydroxypyridine | 3 | |

| 3,5-Diethoxypyridine | 2 | researchgate.net |

| 3,5-Diethoxypyridine-N-oxide | 2 | researchgate.net |

| 3-Bromo-5-methoxypyridine-N-oxide | 6 | researchgate.net |

Nucleophilic Substitution and Displacement Reactions

Nucleophilic substitution reactions are more common for pyridines, particularly when the ring is substituted with good leaving groups like halogens. The electron-withdrawing nature of the nitrogen atom facilitates the attack of nucleophiles.

Reactivity of Halogenated Pyridine Analogues

Halogenated pyridines are versatile intermediates in organic synthesis. The reactivity of the halogen substituent towards nucleophilic displacement depends on its position on the ring. Halogens at the 2- and 4-positions are generally more reactive than those at the 3-position due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer-like intermediate. abertay.ac.uk

For instance, 2-chloropyridine (B119429) reacts with ethanol (B145695) at a much faster rate than 2-chloropyridine, especially when an additional activating group like a nitro group is present. abertay.ac.uk The reaction of 3-halogenopyridines with strong bases like potassium amide can proceed through an elimination-addition mechanism involving a pyridyne intermediate. abertay.ac.ukiust.ac.ir

The synthesis of halogenated precursors to this compound would likely involve either direct halogenation of a suitable pyridine derivative or the conversion of a hydroxyl group to a halogen. For example, 3,5-dibromopyridine-N-oxide can be converted to a mixture of 2-chloro-3,5-dibromopyridine (B1298877) and 4-chloro-3,5-dibromopyridine upon treatment with sulfuryl chloride. researchgate.net

Influence of Ethoxy and Hydroxy Groups on Reaction Pathways

The ethoxy and hydroxy groups in this compound would significantly influence its reactivity in nucleophilic substitution reactions. Both groups are electron-donating, which would generally decrease the reactivity of the pyridine ring towards nucleophilic attack by increasing the electron density on the ring.

However, these groups can also be involved in the reaction pathway. The hydroxyl group can be deprotonated under basic conditions, forming a phenoxide-like species which is a powerful nucleophile itself. This can lead to intramolecular reactions or influence the regioselectivity of intermolecular reactions.

In halogenated analogues, the ethoxy and hydroxy groups would influence the reactivity of the halogen towards displacement. An ethoxy group at the 2- or 4-position can be displaced by nucleophiles, although this is less common than the displacement of a halogen. The hydroxyl group can be converted to a better leaving group, such as a tosylate or triflate, to facilitate nucleophilic substitution.

The synthesis of 4-bromo-2-ethoxypyridine (B1332953) can be achieved by the alkylation of 4-bromo-2-hydroxypyridine (B129990) with an ethyl halide in the presence of a base. This demonstrates a common strategy for introducing an ethoxy group onto a pyridine ring. This compound can then undergo nucleophilic substitution reactions, such as with 3-iodopyrazole, to form more complex molecules.

Table 2: Reactivity of Halogenated Pyridines

| Reactant | Reagent | Product(s) | Mechanism/Observation | Reference |

|---|---|---|---|---|

| 2-Chloro-5-nitropyridine | Ethanol | 2-Ethoxy-5-nitropyridine | Faster than with 2-chloropyridine | abertay.ac.uk |

| 3-Halogenopyridines | Potassium amide | 2- and 4-aminopyridines | Elimination-Addition (pyridyne intermediate) | abertay.ac.uk |

| 3,5-Dibromopyridine-N-oxide | Sulfuryl chloride | 2-Chloro-3,5-dibromopyridine and 4-chloro-3,5-dibromopyridine | Halogenation | researchgate.net |

| 4-Bromo-2-hydroxypyridine | Ethyl iodide/K₂CO₃ | 4-Bromo-2-ethoxypyridine | Alkylation |

Rearrangement Reactions and Transformations

Substituted pyridines can undergo a variety of rearrangement reactions, often under thermal or photochemical conditions, or in the presence of strong acids or bases. These reactions can lead to the formation of other heterocyclic systems or isomeric pyridines.

One known rearrangement is the conversion of 3-nitropyridinium salts to 3-nitropyrroles upon treatment with an amine. researchgate.net This reaction involves the nucleophilic opening of the pyridine ring followed by recyclization. While this specific reaction involves a nitro group, it highlights the potential for ring transformation in suitably substituted pyridinium (B92312) salts.

Another type of rearrangement involves the acid-catalyzed transformation of 6-alkoxy-5,6-dihydro-4H-1,2-oxazines. Depending on the substituents, these can rearrange to form 3-alkoxypyridine 1-oxides or other heterocyclic structures. rsc.org This suggests that precursors with similar functionalities to this compound could potentially undergo acid-catalyzed rearrangements.

Although no specific rearrangement reactions of this compound have been documented in the searched literature, the presence of both an ethoxy and a hydroxy group on the pyridine ring could potentially lead to interesting and novel transformations under various reaction conditions. For example, intramolecular cyclization or Dimroth-type rearrangements could be envisioned, depending on the specific reagents and conditions employed. Further research in this area would be necessary to explore these possibilities.

Acid-Base Equilibria and Protonation Phenomena

The 3-hydroxypyridine scaffold, which is the core of this compound, exhibits significant tautomerism. Prototropic tautomerism involves a change in the position of a proton, leading to isomers that can readily interconvert. nih.gov For 3-hydroxypyridine, the equilibrium exists between the aromatic enol form (3-hydroxypyridine) and a zwitterionic keto form (pyridinium-3-olate or 3-pyridone). researchgate.netpsu.edu

The position of this equilibrium is highly dependent on the solvent environment. In the gas phase or in nonpolar solvents, the enol form is heavily favored. researchgate.net However, in polar, protic solvents like water, the zwitterionic keto form is significantly stabilized through hydrogen bonding, leading to a state where both tautomers coexist in nearly equal proportions. nih.govresearchgate.net Spectroscopic studies have determined the equilibrium constant (KT) for this tautomerization in aqueous solution to be approximately 1.17. nih.govresearchgate.netacs.org This equilibrium can be manipulated by the environment; for instance, encapsulation within the hydrophobic cavities of cyclodextrins can shift the equilibrium back toward the enol form. psu.edursc.org

The presence of an ethoxy group at the 3-position is not expected to fundamentally alter the tautomeric behavior of the 5-hydroxy group, which would behave analogously to the hydroxyl group in the parent 3-hydroxypyridine system.

| Tautomeric Form | Favored Environment | Key Characteristics |

| Enol Form (e.g., 5-hydroxy) | Gas Phase, Nonpolar Solvents | Aromatic pyridine ring with a hydroxyl substituent. researchgate.net |

| Zwitterionic Keto Form (e.g., 5-pyridone) | Polar, Protic Solvents (e.g., Water) | Stabilized by hydrogen bonds; coexists with enol form in a near 1:1 ratio in water. nih.govresearchgate.net |

Derivatives of 3-hydroxypyridine possess basic properties due to the unshared electron pair on the pyridine nitrogen atom. In the presence of sufficiently strong acids, these compounds undergo protonation to form pyridinium salts. dergipark.org.tr

Studies on 3-hydroxypyridine and its derivatives confirm that protonation occurs specifically at the pyridine nitrogen atom. dergipark.org.trresearchgate.net Even in the presence of a hydroxyl group on the ring, it is the nitrogen that acts as the primary basic center. For example, reactions of 3-hydroxypyridine with O-terpenyl aryldithiophosphonic acids in ethanol result in the formation of 3-hydroxypyridinium (B1257355) salts through the protonation of the ring nitrogen. dergipark.org.trresearchgate.net X-ray crystallography of related structures confirms that upon acidification, the nitrogen atom is protonated, leading to the formation of a pyridinium cation. nih.gov This fundamental reactivity is a key characteristic of the pyridine ring system within this compound.

| Reactant | Acid Type | Result |

| 3-Hydroxypyridine | O-Terpenyl Aryldithiophosphonic Acids | Formation of 3-Hydroxypyridinium salts via N-protonation. dergipark.org.trresearchgate.net |

| 3-Hydroxypicolinic Acid | (in situ acidification) | Formation of a zwitterion with a protonated ring nitrogen and deprotonated carboxylate group. nih.gov |

| Schiff bases of 3-hydroxypyridin-4-carboxaldehyde | Strong Acid (e.g., CF3CO2H) | Protonation occurs on the pyridine ring nitrogen. arkat-usa.org |

Spectroscopic Characterization and Analytical Methodologies

Mass Spectrometry (MS)The mass spectrum and fragmentation pattern of 3-Ethoxy-5-hydroxypyridine have not been published.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of organic compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z). This accuracy allows for the determination of the elemental formula of a molecule, a fundamental step in its characterization. For this compound, HRMS is used to confirm its molecular formula, C7H9NO2.

The technique can distinguish between compounds with the same nominal mass but different elemental compositions. In HRMS analysis, the compound is typically ionized using soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to generate the protonated molecule [M+H]+ or other adducts. The high resolving power of the mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, allows for the measurement of its mass with an error in the parts-per-million (ppm) range. rsc.orgucdavis.edu This precise mass is then compared to the theoretical exact mass calculated for the proposed formula.

| Parameter | Value |

| Molecular Formula | C7H9NO2 |

| Nominal Mass | 139 Da |

| Monoisotopic Mass | 139.06333 Da |

| Theoretical [M+H]+ | 140.07061 Da |

This interactive table details the calculated mass values for this compound, which are foundational for its identification via HRMS.

The ability to achieve mass accuracy of less than 5 ppm provides high confidence in the assigned elemental composition, differentiating it from other potential isomers or isobaric compounds. ucdavis.edu

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) mass spectrometry is a hard ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV). This process imparts significant energy, leading to extensive and reproducible fragmentation of the molecule. The resulting mass spectrum displays a pattern of fragment ions that serves as a molecular fingerprint, aiding in structural elucidation. electronicsandbooks.comaip.org

The fragmentation of this compound under EI conditions is expected to follow pathways characteristic of both 3-hydroxypyridines and aromatic ethers. The molecular ion (M+) peak should be clearly observable due to the stability of the aromatic ring. electronicsandbooks.com Key fragmentation pathways would likely include:

Loss of an ethyl radical (•C2H5): Cleavage of the ether bond to yield an [M-29]+ ion.

Loss of ethylene (B1197577) (C2H4): A McLafferty-type rearrangement involving the ethoxy group, resulting in an [M-28]+ ion. This is a common fragmentation for ethyl ethers. electronicsandbooks.com

Loss of carbon monoxide (CO): A characteristic fragmentation of the pyridine (B92270) ring, particularly from the hydroxypyridine tautomer, leading to an [M-28]+ ion. electronicsandbooks.comcdnsciencepub.com

Loss of hydrogen cyanide (HCN): Expulsion of HCN from the pyridine ring is a common fragmentation pathway for pyridine derivatives, resulting in an [M-27]+ ion. electronicsandbooks.com

| Ion | Proposed Fragment | m/z (Expected) |

| [M]+ | C7H9NO2+ | 139 |

| [M-C2H4]+ | C5H5NO2+ | 111 |

| [M-C2H5]+ | C5H4NO2+ | 110 |

| [M-CO]+ | C6H9N+ | 111 |

| [M-HCN]+ | C6H8O2+ | 112 |

This interactive table outlines the primary fragmentation ions anticipated in the EI mass spectrum of this compound, providing insight into its molecular structure.

The relative intensities of these fragment peaks provide structural information and can be used to distinguish this compound from its isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Other Optical Spectroscopic Methods

Electronic Absorption Properties and pH-Dependent Spectral Shifts

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. The 3-hydroxypyridine (B118123) chromophore is known to exhibit distinct absorption bands that are sensitive to the pH of the solution. acs.org This pH dependence arises from the protonation and deprotonation of the phenolic hydroxyl group and the heterocyclic nitrogen atom, leading to different absorbing species: a cation, a neutral/zwitterionic form, and an anion. researchgate.netkcl.ac.uk

In acidic solution (low pH): Both the ring nitrogen and the hydroxyl group are protonated, forming a cationic species.

In neutral solution: The compound can exist as a neutral phenol (B47542) or as a zwitterion, where the phenolic proton has moved to the ring nitrogen. This equilibrium is a hallmark of hydroxypyridines. acs.orgwikipedia.org

In basic solution (high pH): The hydroxyl group is deprotonated, forming an anionic phenolate (B1203915) species.

Each of these forms has a unique electronic structure and, consequently, a different absorption spectrum. Spectrophotometric titration, where UV-Vis spectra are recorded over a wide pH range, allows for the observation of these spectral shifts and the determination of the pKa values for the compound. researchgate.netnih.gov The presence of clear isosbestic points during such a titration indicates a clean equilibrium between two absorbing species. researchgate.net

| Species | pH Range | Expected λmax Shift | Notes |

| Cationic | < pH 4 | Hypsochromic (Blue Shift) | Protonation of the ring nitrogen. |

| Neutral/Zwitterionic | pH 4 - 9 | Intermediate | Exists as an equilibrium mixture. acs.org |

| Anionic | > pH 9 | Bathochromic (Red Shift) | Deprotonation of the hydroxyl group to form a phenolate. researchgate.net |

This interactive table summarizes the expected changes in the UV-Vis absorption spectrum of this compound as a function of pH.

Chromatographic Techniques for Purification and Purity Assessment

Chromatography is an essential methodology for the separation, purification, and assessment of the purity of synthesized compounds like this compound. rsc.orgnih.gov The choice of technique depends on the scale and purpose of the separation.

Thin Layer Chromatography (TLC): TLC is a rapid and simple qualitative technique used to monitor the progress of a reaction, identify compounds by comparing their retention factor (Rf) to a standard, and determine the appropriate solvent system for column chromatography. rsc.org

Flash Column Chromatography: This is the standard method for purifying multigram quantities of compounds in a research setting. A solid stationary phase (commonly silica (B1680970) gel) is used with a liquid mobile phase (eluent) chosen to provide optimal separation of the target compound from impurities and starting materials. rsc.orggoogle.com The polarity of the eluent is critical for achieving good separation.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution analytical technique used for the final purity assessment of the purified compound. nih.gov Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a methanol/water or acetonitrile/water mixture), is commonly employed for polar compounds like pyridine derivatives. rsc.org The purity is determined by integrating the area of the peak corresponding to the compound and expressing it as a percentage of the total area of all observed peaks.

| Technique | Stationary Phase | Mobile Phase (Typical) | Primary Application |

| TLC | Silica Gel | Ethyl Acetate (B1210297)/Hexane | Reaction monitoring, solvent screening |

| Flash Chromatography | Silica Gel | Gradient of Ethyl Acetate in Hexane | Preparative purification |

| Analytical HPLC | C18-silica | Water/Acetonitrile or Water/Methanol with acid/base modifier | Purity assessment (>95%) |

This interactive table provides an overview of the chromatographic techniques used for the purification and analysis of this compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed picture of molecular properties based on the principles of quantum mechanics. scispace.com For 3-Ethoxy-5-hydroxypyridine, these methods are crucial for elucidating its electronic characteristics and predicting its chemical behavior.

Density Functional Theory (DFT) and ab initio methods are cornerstones of computational quantum chemistry used to investigate the electronic structure and reactivity of molecules. scispace.comanu.edu.au DFT, in particular, has become a popular and effective method for studying the electronic properties of organic compounds, balancing computational cost with accuracy. scispace.com These calculations can determine the distribution of electron density, the energies of molecular orbitals, and various reactivity descriptors. rsc.org

The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding its reactivity. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. mdpi.com For pyridine (B92270) derivatives, DFT calculations are frequently used to compute these values and other global reactivity descriptors, such as chemical hardness, softness, and electronegativity, which provide a quantitative basis for predicting chemical behavior. mdpi.comacs.org

For instance, studies on similar halo-functionalized hydrazones have shown that the energy gaps calculated via DFT can effectively predict relative stability and reactivity. acs.org The analysis of molecular electrostatic potential (MEP) maps, also derived from these calculations, helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule, predicting how it will interact with other reagents. researchgate.net In this compound, the oxygen and nitrogen atoms are expected to be electron-rich centers, while the pyridine ring protons are electron-deficient.

Ab initio methods, such as Hartree-Fock (HF), offer a different approach that, while often more computationally intensive, can provide valuable comparative data. researchgate.net Both DFT and ab initio calculations are instrumental in predicting not just ground-state properties but also spectroscopic features, which can be compared with experimental data for validation. researchgate.net

Table 1: Calculated Electronic Properties and Reactivity Descriptors (Illustrative)

Illustrative data for a hydroxypyridine derivative calculated using DFT (B3LYP/6-311G**) to demonstrate typical outputs. Exact values for this compound would require specific calculation.

| Property | Value | Description |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.3 eV | Difference between LUMO and HOMO energies; indicates chemical stability and reactivity. mdpi.com |

| Chemical Hardness (η) | 2.65 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 0.38 | The reciprocal of hardness; indicates a molecule's polarizability. |

| Electronegativity (χ) | 3.85 | The power of an atom to attract electrons to itself. |

The structure of this compound is not static. The molecule can exist in different spatial arrangements (conformations) due to the rotation around single bonds, particularly the C-O bond of the ethoxy group. Furthermore, like other hydroxypyridines, it can exist in different tautomeric forms. Computational methods are essential for determining the relative stabilities of these various isomers.

Tautomeric Studies: Hydroxypyridines can undergo proton transfer to form different tautomers, most commonly keto-enol tautomerism. For this compound, the primary tautomeric equilibrium is between the hydroxy (enol) form and a zwitterionic keto form. The relative stability of these tautomers is highly dependent on the environment (gas phase vs. solvent). d-nb.info

Computational studies on similar systems, like sildenafil (B151) and uracil, have shown that DFT methods (such as B3LYP and M06-2X) can accurately predict the most stable tautomer in both the gas phase and in solution, often using a polarizable continuum model (PCM) to simulate solvent effects. d-nb.inforesearchgate.net For many hydroxypyridines, the hydroxy form is more stable in the gas phase, while the keto or zwitterionic form can be favored in polar solvents due to better solvation of the separated charges. d-nb.info Calculating the Gibbs free energies of each tautomer allows for a quantitative comparison of their stability. d-nb.info

Table 2: Relative Energies of 3-Hydroxypyridine (B118123) Tautomers (Illustrative)

This table illustrates the typical relative energy differences (ΔG, in kcal/mol) between the hydroxy and keto tautomers of a hydroxypyridine in different environments, as determined by DFT calculations. The ethoxy group in this compound would influence these values.

| Tautomer | Relative Energy (Gas Phase) | Relative Energy (Water) | Most Stable Form |

|---|---|---|---|

| 3-Hydroxy Form (Enol) | 0.00 | +2.5 | Gas Phase |

| Zwitterionic Form (Keto) | +10.8 | 0.00 | Water |

Molecular Modeling and Docking Simulations

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein. nih.gov These methods are central to modern drug discovery.

Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a target protein and to estimate the strength of the interaction. nih.gov The process involves placing the ligand into the active site of a protein and using a scoring function to evaluate thousands of possible binding poses, ranking them based on estimated binding affinity (often expressed in kcal/mol). sciforum.net

For derivatives of this compound, docking studies can reveal crucial interactions that contribute to binding. A study on anaplastic lymphoma kinase (ALK) inhibitors, for example, investigated a series of 3-benzyloxyaminopyridine derivatives, which are structurally related to this compound. acs.org Such studies typically identify key hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-protein complex. In the case of this compound, the hydroxyl and pyridine nitrogen atoms are potential hydrogen bond donors and acceptors, while the pyridine ring can engage in aromatic interactions. nih.gov

The output of a docking simulation includes a binding score, which is an estimate of the binding free energy. sciforum.net A lower binding energy generally suggests a more favorable interaction and higher binding affinity. nih.gov These predicted affinities can be correlated with experimentally determined values like IC₅₀ (the concentration of an inhibitor required to block 50% of a biological activity) to validate the docking protocol. nih.gov

Table 3: Illustrative Molecular Docking Results for a Pyridine Derivative

This table provides a hypothetical example of docking results for a this compound analogue against a protein kinase target to illustrate the typical data generated.

| Target Protein | Binding Affinity (kcal/mol) | Key Hydrogen Bond Interactions (Residues) | Key Hydrophobic Interactions (Residues) |

|---|---|---|---|

| Protein Kinase B | -8.5 | ASP292, LYS179 | LEU156, VAL164, ALA177 |

| Tyrosine Kinase | -9.2 | GLU640, ASP810 | ILE789, LEU840, TYR846 |

In silico design uses computational modeling to guide the creation of new molecules with improved properties. tandfonline.com Starting from a lead compound like this compound, chemists can computationally explore the effects of modifying its structure to enhance potency, selectivity, or pharmacokinetic properties. tue.nl

Structure-based drug design (SBDD) is a common approach where the 3D structure of the ligand-target complex, obtained from docking or X-ray crystallography, is used to identify opportunities for optimization. acs.org For example, if a docking simulation reveals an empty hydrophobic pocket near the ethoxy group, analogues with larger alkyl groups could be designed to fill that pocket and increase binding affinity. Similarly, if the hydroxyl group is not forming an optimal hydrogen bond, its position could be altered, or it could be replaced with a different functional group.

This iterative process of design, computational evaluation, and synthesis allows for the rapid exploration of chemical space and the rational development of more effective compounds. tandfonline.com Studies on imidazo[4,5-c]pyridine derivatives have shown that modifying substituents, such as changing an ethoxy group to a longer chain, can significantly impact biological activity, demonstrating the power of this approach. nih.gov

Computational Elucidation of Reaction Mechanisms

Computational chemistry is not only used to study static molecular properties but also to elucidate the pathways of chemical reactions. anu.edu.au By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the energy barriers associated with each step.

For a molecule like this compound, computational studies can shed light on its synthesis. For example, the reaction mechanism for the etherification of a hydroxypyridine with an ethylating agent can be modeled to understand the energetics of the process. DFT calculations are used to optimize the geometries of reactants, products, and, most importantly, the transition states that connect them. acs.org The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility.

These studies can also explain regioselectivity in reactions, such as why a nucleophile might preferentially attack one position on the pyridine ring over another. researchgate.net By providing a step-by-step view of the reaction at the molecular level, computational elucidation of reaction mechanisms offers insights that are often difficult or impossible to obtain through experimental means alone. anu.edu.au

Structure Activity Relationships Sar of 3 Ethoxy 5 Hydroxypyridine Analogues

Influence of Substituent Nature and Position on Biological Activity

The nature and position of substituents on the 3-ethoxy-5-hydroxypyridine scaffold play a pivotal role in determining the biological activity of its analogues. The interplay of electronic and steric effects of these substituents can significantly modulate the affinity and selectivity of the compounds for their target receptors or enzymes.

The ethoxy and hydroxy groups at the 3 and 5 positions of the pyridine (B92270) ring are fundamental to the pharmacological profiles of this class of compounds. The hydroxy group, in particular, can act as a crucial hydrogen bond donor or acceptor, facilitating interactions with the active site of target proteins. nih.gov In the context of antiproliferative activity, the presence of hydroxyl groups on pyridine derivatives has been shown to enhance their effects. nih.gov For instance, the substitution of a methoxy (B1213986) group with a hydroxyl group can lead to a significant increase in potency. nih.gov The ethoxy group, being bulkier than a methoxy group, can influence the compound's lipophilicity and steric interactions within the binding pocket. The presence of groups containing oxygen and nitrogen, such as methoxy and hydroxy groups, has been associated with enhanced antiproliferative activity in various cancer cell lines. nih.gov

The strategic placement of these functional groups is also critical. For example, in a series of 3-hydroxypyridine-2-thione-based HDAC inhibitors, the 3-hydroxy group is part of a novel zinc-binding group, essential for the inhibitory activity. nih.gov The electronic properties of the pyridine ring, influenced by these substituents, can also affect the compound's pKa, which in turn can impact its absorption, distribution, metabolism, and excretion (ADME) properties.

The introduction of halogen atoms or alkyl groups onto the this compound core can have profound effects on the potency and selectivity of the resulting analogues. Halogenation can alter the electronic distribution within the pyridine ring, influence lipophilicity, and provide additional points of interaction with the target protein. mdpi.com However, the impact of halogenation is highly dependent on the specific position and the nature of the halogen. In some cases, pyridine derivatives with halogen atoms have exhibited lower antiproliferative activity. nih.gov

Alkylation, the addition of alkyl groups, can modulate the steric profile and lipophilicity of the molecule. This can lead to improved binding affinity by optimizing van der Waals interactions within a hydrophobic pocket of the target. However, bulky alkyl groups can also introduce steric hindrance, potentially reducing or abolishing activity. The strategic placement of small alkyl groups can be beneficial, as seen in some 3-hydroxypyridine (B118123) derivatives where such modifications have been explored for neuroprotective effects. researchgate.net

Optimization of Linker Regions and Spacer Lengths

In many drug design strategies, a linker or spacer is used to connect the core scaffold, such as this compound, to another pharmacophoric element or a surface recognition group. The nature and length of this linker are critical for optimal biological activity. Optimization of the linker region can ensure the correct orientation of the key interacting moieties within the binding site of the target. nih.gov

For instance, in the development of HDAC inhibitors, the linker connects the zinc-binding group to a "cap" group that interacts with the surface of the enzyme. Studies on 3-hydroxypyridine-2-thione-based HDAC inhibitors have involved the extension of SAR studies to include the linker region to optimize HDAC inhibition. nih.gov The flexibility and length of the linker can impact the conformational freedom of the molecule, which can be a determining factor for its binding affinity. An improperly sized linker can prevent the molecule from adopting the optimal conformation for binding, leading to a loss of activity.

Bioisosteric Replacements Involving Pyridine and Related Heterocyclic Scaffolds

Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve the physicochemical and pharmacological properties of a lead compound while maintaining its biological activity. This involves substituting a functional group or a whole scaffold with another that has similar steric and electronic properties. The pyridine ring in this compound can be a subject for such replacements.

Common bioisosteres for the pyridine ring include other five- or six-membered heterocyclic rings such as thiophene, furan, pyrimidine (B1678525), and pyrazole. For example, in the context of cathepsin S inhibitors, a pyrimidine-2-carbonitrile scaffold was found to be critical for activity, and the N3 nitrogen of the pyrimidine was identified as a key interacting element. researchgate.net Replacing the pyridine ring with such a scaffold could potentially modulate the activity and selectivity profile. The choice of the bioisosteric replacement depends on the specific interactions the pyridine ring makes with the target protein and the desired changes in properties such as metabolic stability or solubility.

| Original Scaffold | Potential Bioisosteric Replacement | Rationale |

| Pyridine | Thiophene | Similar size and aromaticity, can alter electronic properties. |

| Pyridine | Pyrimidine | Introduces an additional nitrogen atom, potentially altering hydrogen bonding capabilities and metabolic stability. nih.gov |

| Pyridine | Furan | A five-membered ring that can mimic the steric profile of pyridine. |

| Pyridine | Pyrazole | Can offer different hydrogen bonding patterns and pKa values. |

Correlation between Structural Features and Specific Receptor/Enzyme Interactions (e.g., HDAC, ET Receptors, CTSS)

The structural features of this compound analogues can be directly correlated with their interactions with specific biological targets like HDACs, endothelin receptors, and cathepsin S.

HDAC Inhibitors: For HDAC inhibitors, a common pharmacophore model includes a zinc-binding group (ZBG), a linker, and a cap group. In analogues of this compound designed as HDAC inhibitors, the 3-hydroxy group, often in conjunction with an adjacent functional group, can serve as the ZBG. For example, 3-hydroxypyridin-2-thione has been identified as a novel ZBG for HDAC inhibition, showing selectivity for HDAC6 and HDAC8 over HDAC1. nih.gov The ethoxy group and other substituents on the pyridine ring would constitute part of the linker or influence the orientation of the cap group.

Cathepsin S (CTSS) Inhibitors: Cathepsin S is a cysteine protease involved in immune responses and has been a target for various diseases. nih.gov The design of non-peptidic, selective, and potent cathepsin S inhibitors has involved heterocyclic scaffolds. The pyridine ring of a this compound analogue could fit into the S2 or S3 pockets of the enzyme's active site. The ethoxy and hydroxy substituents would play a role in optimizing interactions within these pockets, potentially forming hydrogen bonds or van der Waals contacts that contribute to the inhibitory potency.

The following table summarizes the key structural features and their potential roles in the interaction with these targets:

| Target | Key Structural Feature of Analogue | Potential Interaction |

| HDAC | 3-Hydroxy group (as part of a ZBG) | Coordination with the zinc ion in the active site. nih.gov |

| Ethoxy group and other ring substituents | Interaction with the linker and cap binding regions. | |

| ET Receptors | Pyridine ring | Serves as a central scaffold for orienting other functional groups. |

| Ethoxy and Hydroxy groups | Form specific hydrogen bonds or hydrophobic interactions within the receptor binding pocket. | |

| CTSS | Pyridine scaffold | Occupies the S2/S3 pockets of the active site. |

| Ethoxy and Hydroxy groups | Fine-tune interactions within the binding pockets to enhance potency and selectivity. |

Applications in Medicinal Chemistry and Bioactive Compound Development

Pyridine (B92270) Scaffold as a Privileged Structure in Modern Drug Discovery

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone in the field of medicinal chemistry and drug design. researchgate.netexcli.de Its prevalence in a wide array of pharmaceuticals has led to its designation as a "privileged scaffold," a molecular framework that is capable of binding to multiple receptor types. excli.deevitachem.com This versatility has made it a focal point for synthetic chemists developing new therapeutic agents. nih.gov

The unique electronic properties of the pyridine ring, where the nitrogen atom imparts a degree of electron deficiency to the ring carbons, influence its molecular interactions and physicochemical properties. evitachem.com This can lead to improved pharmacological profiles, including enhanced binding affinity, metabolic stability, and permeability. alfa-chemistry.com The strategic replacement of a phenyl group with a pyridine ring, a tactic known as the "phenyl-pyridyl switch," can introduce a hydrogen bond acceptor (the nitrogen atom) and subtly alter stacking interactions, potentially boosting a drug's potency. evitachem.com

The significance of the pyridine scaffold is underscored by the large number of drugs approved by the U.S. Food and Drug Administration (FDA) that incorporate this structure. evitachem.comalfa-chemistry.com Over 95 FDA-approved pharmaceuticals contain a pyridine or its reduced dihydropyridine (B1217469) form. nih.govalfa-chemistry.com These drugs span a wide range of therapeutic areas, including but not limited to:

Antituberculars: Isoniazid, Ethionamide alfa-chemistry.com

Antivirals: Delavirdine (HIV/AIDS) alfa-chemistry.com

Anticancer agents: Abiraterone acetate (B1210297) (prostate cancer), Crizotinib alfa-chemistry.com

Neurological disorder treatments: Tacrine (Alzheimer's), Pyridostigmine (myasthenia gravis) alfa-chemistry.com

Antifungals: Ciclopirox alfa-chemistry.com

Cardiovascular drugs: Nifedipine, Nilvadipine (hypertension) alfa-chemistry.com

Anti-inflammatory drugs: Piroxicam (NSAID) alfa-chemistry.com

Respiratory drugs: Roflumilast (COPD) alfa-chemistry.com

The continued exploration of pyridine-based compounds promises the development of new pharmaceuticals to address a variety of diseases, including those caused by drug-resistant pathogens. researchgate.netnih.gov

Antioxidant and Physiological Antioxidant Development

3-Hydroxypyridine (B118123) Analogues as Antioxidative Agents

The 3-hydroxypyridine skeleton is a key pharmacophore in the development of antioxidant compounds. rjeid.comrrlinguistics.ru These molecules are designed to counteract the damaging effects of oxidative stress, a condition characterized by an excess of reactive oxygen species (ROS) that can lead to cellular injury. alfa-chemistry.com The antioxidant activity of 3-hydroxypyridine derivatives is a significant factor in their therapeutic effects. researchgate.netgoogle.com

Several 3-hydroxypyridine analogues have been developed and studied for their antioxidant properties. Prominent examples include Mexidol, Emoxipin, and Proxipin. researchgate.net Research has shown that these compounds can act as antioxidants through multiple mechanisms, including:

Scavenging of Reactive Oxygen Species: They can directly neutralize harmful ROS. researchgate.net

Chelation of Metal Ions: They can bind to metal ions like Fe2+, preventing them from participating in reactions that generate free radicals. researchgate.net

In comparative studies, the antioxidant activity of these analogues was found to decrease in the order of Mexidol > Emoxipin > Proxipin. researchgate.net Another 3-hydroxypyridine derivative, Etoxidol, has also demonstrated significant antioxidant activity, in some cases superior to its structural analogue Mexidol. rsc.org The presence of the 3-hydroxypyridine structure in these compounds is crucial for their ability to inhibit free radical processes and modulate the activity of membrane-bound enzymes. rjeid.com

The protective effects of 3-hydroxypyridine antioxidants have been observed in various experimental models. For instance, the antioxidant SD-6 was shown to limit hypoxic and reperfusion contracture in heart muscle tissue, a protective action attributed to the mitigation of free-radical-induced damage. nih.gov

Exploration of 3-Ethoxy-5-hydroxypyridine in Antioxidative Compound Design

The exploration of ethoxy-substituted hydroxypyridines represents a promising avenue in the design of novel antioxidant compounds. Research into the antiradical and nitric oxide (NO)-inhibiting activities of beta-hydroxy(ethoxy) derivatives of nitrogenous heterocycles, including 3-hydroxypyridine, has been undertaken. nih.gov This line of inquiry suggests that the introduction of an ethoxy group to the 3-hydroxypyridine scaffold is a strategy being considered for the development of effective antioxidant preparations. nih.gov

While direct and extensive studies on the specific antioxidant properties of this compound are not widely documented in the available literature, its structural components suggest a potential for such activity. The 3-hydroxypyridine core is a well-established antioxidant pharmacophore. The addition of an ethoxy group modifies the electronic and steric properties of the molecule, which could influence its antioxidant capacity.

Furthermore, patent literature describes pharmaceutical compositions containing this compound alongside other components, including antioxidants and free radical scavenging agents, for the inhibition of cytokine production. google.com This suggests a potential synergistic or complementary role for this compound in formulations aimed at mitigating oxidative stress and inflammation.

It is important to note that while the foundational 3-hydroxypyridine structure is known for its antioxidant effects, the specific contribution and profile of the 3-ethoxy-5-hydroxy substitution pattern require further dedicated investigation to be fully understood.

Antimicrobial and Antiviral Agents

1-Adamantylthio Derivatives of 3-Substituted Pyridines Exhibiting Antimicrobial Activity

A notable class of pyridine derivatives with demonstrated antimicrobial potential are the 1-adamantylthio-substituted pyridines. The adamantyl group is a bulky, lipophilic moiety that can significantly influence the biological activity of a parent compound. Research has shown that attaching a 1-adamantylthio group to the pyridine ring, particularly at various positions with other substitutions, can yield compounds with significant antimicrobial and even antimalarial properties.

A study investigating a series of 1-adamantylthio derivatives of 3-substituted pyridines revealed their efficacy against various microorganisms. The following table summarizes the antimicrobial activity of some of these compounds:

| Compound | Structure | Activity |

| 2-(1-adamantylthio)-3-ethoxypyridine | Adamantylthio group at position 2, ethoxy group at position 3 | Exhibited antigrowth activity against Streptococci. excli.de |

| N-acetyl-2-(1-adamantylthio)-3-acetamidopyridine | Adamantylthio group at position 2, acetylamido group at position 3 | Showed complete inhibition against β-hemolytic Streptococcus group A. excli.de |

| 2-(1-adamantylthio)-5-hydroxypyridine | Adamantylthio group at position 2, hydroxyl group at position 5 | Displayed complete inhibition against β-hemolytic Streptococcus group A. excli.de |

| 3-(1-adamantylthio)-5-bromopyridine | Adamantylthio group at position 3, bromo group at position 5 | Demonstrated complete inhibition against β-hemolytic Streptococcus group A. excli.de |

| 5-(1-adamantylthio)-3-picoline | Adamantylthio group at position 5, methyl group at position 3 | Identified as a novel antimicrobial and antimalarial agent. |

| 3-(1-adamantylthio)-4-phenylpyridine | Adamantylthio group at position 3, phenyl group at position 4 | Found to be a potent antimicrobial and antimalarial compound. |

These findings indicate that 2-(1-adamantylthio)pyridine derivatives constitute a new class of antibacterial, antimalarial, and even anticancer agents with potential therapeutic applications. nih.gov For instance, several of these compounds were highly active against streptococci, with antigrowth activity observed at concentrations of 15–30 µg/mL. nih.gov The selective antimicrobial activity of compounds like 6-(1-adamantylthio)nicotinonitrile against specific bacterial strains further highlights the potential for developing targeted therapies from this class of molecules. nih.gov

Pyridine-Based Compounds as Antibacterials and Antifungals

The pyridine scaffold is a fundamental component in a vast number of compounds that exhibit a broad spectrum of antibacterial and antifungal activities. researchgate.netgoogle.com The inherent properties of the pyridine ring, such as its ability to improve water solubility, make it an attractive nucleus for the design of new antimicrobial drugs, including those effective against multidrug-resistant (MDR) pathogens. researchgate.net

The versatility of the pyridine structure allows for the synthesis of a wide range of derivatives with potent antimicrobial effects. Research has explored numerous pyridine-containing compounds, demonstrating their efficacy against various bacterial and fungal strains.

Examples of Pyridine-Based Antimicrobial Research Findings:

| Compound Class | Target Organisms | Key Findings |

| 1,3,4-Oxadiazole derivatives with a pyridine ring | Staphylococcus aureus, Staphylococcus epidermidis, Pseudomonas aeruginosa, Escherichia coli, Bacillus cereus | Highly potent against Gram-positive bacteria, particularly S. aureus and S. epidermidis. nih.gov |

| Pyrazolo[3,4-b]pyridine-bearing compounds | Gram-positive and Gram-negative bacterial strains | Significant inhibitory effects against a variety of bacteria. nih.gov |

| Dihydropyridines with thiazole (B1198619) derivatives | Aspergillus flavus, Candida albicans | Demonstrated high efficacy against the tested fungal strains. nih.gov |

| Nicotinic acid benzylidene hydrazide derivatives | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Compounds with nitro and dimethoxy substituents were the most active, with some showing activity comparable to standard drugs. |

| Thieno[2,3-b]pyridine-based compounds | Various bacterial and fungal strains | Showed promising antimicrobial activity, with some derivatives exhibiting low MIC values. |

These studies illustrate the successful incorporation of the pyridine scaffold into novel molecular architectures to create potent antibacterial and antifungal agents. The development of such compounds is crucial in the ongoing effort to combat infectious diseases and overcome the challenge of antimicrobial resistance. researchgate.netresearchgate.net

Enzyme Inhibitors and Modulators

The pyridine ring system, particularly when substituted with hydroxyl and ethoxy groups, provides a versatile platform for designing molecules that can interact with the active sites of various enzymes, leading to their inhibition or modulation.

Histone Deacetylase (HDAC) Inhibitors

The 3-hydroxypyridine scaffold is a recognized pharmacophore in the design of Histone Deacetylase (HDAC) inhibitors. Specifically, the 3-hydroxypyridine-2-thione (3HPT) moiety has been identified as a novel zinc-binding group (ZBG) for creating these inhibitors. nih.govnih.gov Structure-activity relationship (SAR) studies on 3HPT-based inhibitors have led to the development of compounds with selective and potent activity. nih.gov

Initial research identified that 3-HPT itself can inhibit HDAC6 and HDAC8 with IC50 values of 680 nM and 3700 nM, respectively, while notably being inactive against HDAC1. nih.gov Further optimization of this scaffold, focusing on the linker and surface recognition groups, has yielded potent inhibitors of HDAC6 and HDAC8. nih.govacs.org For example, compounds 10d and 14e from these studies showed significant inhibitory action against HDAC6 and HDAC8 without affecting HDAC1. nih.govacs.org These selective inhibitors have also demonstrated anticancer activities against various cancer cell lines. nih.gov The research highlights the importance of the 3-hydroxypyridine core in achieving selective HDAC inhibition. nih.govnih.govacs.org

Table 1: HDAC Inhibition by 3-Hydroxypyridine-2-thione (3HPT) Derivatives

| Compound | Target HDAC | IC50 (nM) | Selectivity Note |

| 3-HPT | HDAC6 | 680 | Inactive against HDAC1 |

| 3-HPT | HDAC8 | 3700 | Inactive against HDAC1 |

| 10d | HDAC6/HDAC8 | Potent | Inactive against HDAC1 |

| 14e | HDAC6/HDAC8 | Potent | Inactive against HDAC1 |

Cathepsin S (CTSS) Inhibitors

The pursuit of selective Cathepsin S (CTSS) inhibitors has explored various heterocyclic scaffolds. Research into imidazo[4,5-c]pyridine derivatives has shown particular promise. researchgate.net In a study optimizing compounds for CTSS inhibition, a derivative featuring an ethoxy group demonstrated the highest activity. researchgate.net

This compound, a 1H-imidazo[4,5-c]pyridine-4-carbonitrile hybrid, recorded a half-maximal inhibitory concentration (IC50) of 25 nM against Cathepsin S. researchgate.net Crucially, it also maintained good selectivity over the related enzyme, Cathepsin K (CTSK), against which it had an IC50 of 8310 nM. researchgate.net The study noted that longer chain substitutions or moieties lacking the oxygen atom resulted in lower activity, underscoring the significance of the ethoxy group for potent and selective inhibition. researchgate.net

Table 2: Activity of Imidazo[4,5-c]pyridine Derivative against Cathepsins

| Compound | Target Enzyme | IC50 (nM) |

| Ethoxy-substituted 1H-imidazo[4,5-c]pyridine-4-carbonitrile | Cathepsin S | 25 |

| Ethoxy-substituted 1H-imidazo[4,5-c]pyridine-4-carbonitrile | Cathepsin K | 8310 |

Endothelin Receptor Antagonists

In the development of endothelin (ET) receptor antagonists, various heterocyclic cores have been investigated. While many potent antagonists like Macitentan are based on a pyrimidine (B1678525) core, pyridine derivatives have also been synthesized and evaluated. sci-hub.se

During the optimization of dual ETA/ETB receptor antagonists, a pyridine derivative was compared to its pyrazine (B50134) and pyrimidine analogues. sci-hub.se The pyridine-based compound showed a loss of potency, particularly for the ETB receptor, when compared to the other heterocyclic systems. sci-hub.se However, other research has specifically highlighted the potential of 3-pyridine-based structures. One study pointed to the development of a series of 3-pyridine-based endothelin receptor antagonists, including a "3-Ethoxy-5-(6-methoxynaphthalen-2-yl)..." derivative, indicating the direct use of the 3-ethoxy-pyridine scaffold in this therapeutic area. mdpi.com

Diacylglycerol Acyltransferase 2 (DGAT2) Inhibitors

The this compound scaffold is a key structural component in the development of inhibitors for Diacylglycerol Acyltransferase 2 (DGAT2), an enzyme implicated in metabolic diseases. Patent literature describes the synthesis of DGAT2 inhibitors using 3-bromo-5-hydroxypyridine (B18002) as a starting material, which is then elaborated into more complex structures. tandfonline.com

One patented synthesis describes the creation of "Ethyl 2-(5-((3-ethoxy-5-fluoropyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylate," which incorporates the 3-ethoxy-pyridine moiety as a central element. tandfonline.com Another patent application also lists a compound, "(S)-2-(5-((3-Ethoxypyridin-2-yl)oxy...", among combinations of DGAT2 inhibitors. nih.gov The inhibition of DGAT2 is intended to reduce the synthesis of triglycerides, which can help improve insulin (B600854) sensitivity and decrease the accumulation of lipids in the liver. tandfonline.com

Other Therapeutic Potentials

Antihypoxic and Neuroprotective Effects

Derivatives of 3-hydroxypyridine are well-documented for their significant antihypoxic and neuroprotective activities. nih.govnih.gov These properties are largely attributed to the antioxidant capabilities of the 3-hydroxypyridine core, which is a heterocyclic analog of aromatic phenols. The presence of the hydroxyl group in the 3rd position of the pyridine ring is considered crucial for these effects. nih.gov

Numerous studies have demonstrated that 3-hydroxypyridine derivatives can protect against various forms of hypoxia, including hypobaric, normobaric, and hemic hypoxia. nih.govnih.gov For instance, Mexidol (2-ethyl-6-methyl-3-hydroxypyridine succinate) is a well-known drug in this class used for its neuroprotective and antioxidant activity in conditions like cerebrovascular insufficiency. Experiments in animal models have shown that new derivatives of 3-hydroxypyridine can prolong life span under hypoxic conditions. nih.gov The antihypoxic activity of these compounds is directly linked to their nootropic (cognitive-enhancing) and neuroprotective effects. As a member of this chemical class, this compound is positioned to share these characteristic antihypoxic and neuroprotective potentials.

Iron Chelating Properties

Hydroxypyridinones (HOPOs), a class of compounds to which this compound belongs, are recognized as excellent chelators for hard metal ions, particularly iron(III). researchgate.net Their structure allows them to form stable complexes, making them a subject of interest for chelation therapy in cases of iron overload. nih.gov The effectiveness of an iron chelator is often measured by its pFe³⁺ value, which indicates the concentration of free Fe(III) in a solution at a physiological pH of 7.4. kcl.ac.uk

The 3-hydroxy-4-pyridinone (3,4-HOPO) structure is particularly effective for scavenging iron under biological conditions. kcl.ac.uk Modifications to this basic structure can enhance its properties. For instance, the synthesis of 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one, a derivative, resulted in a pFe³⁺ value of 22.0, which is noticeably higher than that of the clinically used iron chelator deferiprone (B1670187) (20.6). researchgate.netrsc.org This improvement is attributed to tautomeric changes and a lower protonation constant of the hydroxyl group. researchgate.netrsc.org While specific data for this compound is not detailed in the provided results, the principles governing related hydroxypyridinone derivatives suggest its potential as an effective iron chelator. The development of polymeric chelators incorporating a 3-hydroxypyridin-4-one ligand has shown high selectivity and rapid iron chelation, achieving 80% capacity within an hour. nih.gov

Table 1: Iron Affinity of Selected Hydroxypyridinone Derivatives

| Compound | pFe³⁺ Value | Reference |

|---|---|---|

| Deferiprone | 20.6 | researchgate.netrsc.org |

| 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one | 22.0 | researchgate.netrsc.org |

Anti-inflammatory, Antidiabetic, Antimalarial, and Anticancer Applications

The versatile pyridine scaffold is a key component in drugs targeting a wide range of diseases. nih.govdovepress.com

Anti-inflammatory Applications Derivatives of 3-hydroxy-pyridine-4-one have demonstrated both analgesic and anti-inflammatory effects. nih.gov The mechanism for these properties is thought to be linked to their iron-chelating activity, as key enzymes in the inflammatory pathway, such as cyclooxygenase and lipoxygenase, are iron-dependent. nih.gov By chelating iron, these compounds may inhibit the synthesis of pro-inflammatory prostanoids and the generation of toxic free radicals. nih.gov Studies using models of carrageenan-induced paw edema and croton oil-induced ear edema have confirmed the anti-inflammatory activity of 3-hydroxy-pyridine-4-one derivatives. nih.gov

Antidiabetic Applications The ethoxy-pyridine moiety is found in compounds investigated for antidiabetic properties. For example, compounds containing an ethoxypyridin-yl group have been explored as inhibitors of the sodium-dependent glucose transporter (SGLT), which is a target for improving glycemic control in diabetic patients. google.com Additionally, a derivative, (S)-2-(5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-yl)-N-(tetrahydrofuran-3-yl)pyrimidine-5-carboxamide, has been identified as an inhibitor of diacylglycerol acyltransferase 2 (DGAT2). google.com DGAT2 inhibition is a therapeutic strategy for metabolic diseases as it can decrease hepatic lipid accumulation and improve insulin responsiveness. google.com

Antimalarial Applications Pyridine derivatives have been investigated as potential antimalarial agents. dovepress.com In one study, 2-(1-adamantylthio)-3-ethoxypyridine was among a series of compounds tested for antimalarial activity. excli.de While some compounds in the series showed activity, this specific ethoxy derivative was found to be inactive. excli.de However, other related structures, such as 2-(3-hydroxy-2-pyridinyl)-4H-5,6-dihydro-1,3-thiazine-4-carboxylic acid, have been synthesized as part of research into new antimalarial agents, indicating the relevance of the hydroxypyridine scaffold in this field. google.com

Anticancer Applications The pyridine ring is a common feature in many anticancer agents. researchgate.netresearchgate.net Research into 1-adamantylthiopyridines found that 2-(1-adamantylthio)-5-hydroxypyridine exerted anticancer activity against the MOLT-3 cell line. excli.de In a separate study on oxazolo[5,4-d]pyrimidines, derivatives featuring hydroxyalkyl substituents were found to lack cytotoxic activity against the tested cancer cell lines. nih.gov The development of ALA–HPO conjugates, which link 5-aminolaevulinic acid (ALA) with hydroxypyridinone (HPO) units, is being explored for photodynamic therapy against cancer. acs.org These conjugates aim to increase the generation of protoporphyrin IX in tumor cells, leading to higher phototoxicity. acs.org

Table 2: Bioactive Applications of Selected Ethoxy-Hydroxypyridine Derivatives and Related Compounds

| Compound/Derivative Class | Application | Target/Mechanism | Reference |

|---|---|---|---|

| 3-hydroxy-pyridine-4-one derivatives | Anti-inflammatory | Iron chelation, inhibition of cyclooxygenase and lipoxygenase | nih.gov |

| (S)-2-(5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-yl)... | Antidiabetic | DGAT2 inhibition | google.com |

| Ethoxypyridin-yl containing compounds | Antidiabetic | SGLT inhibition | google.com |

| 2-(1-adamantylthio)-5-hydroxypyridine | Anticancer | Cytotoxic against MOLT-3 cell line | excli.de |

Role as Versatile Chemical Intermediates for Advanced Molecules

3-Hydroxypyridine and its derivatives are valuable building blocks in organic synthesis for producing a variety of pharmaceutical compounds and other advanced molecules. lookchem.comklandchemicals.com The synthesis of 3-amino-5-ethoxypyridine, for example, has been pursued as a key intermediate for new drugs where a pyridine ring replaces a benzene (B151609) ring. clockss.org

The reactivity of the pyridine core allows for various functionalizations. A notable example is the regioselective 3,4-difunctionalization of 3-chloro-2-ethoxypyridine. rsc.org This process proceeds through a 3,4-pyridyne intermediate, enabling the creation of various 2,3,4-trisubstituted pyridines, which are important scaffolds in biologically relevant molecules. rsc.org This method highlights the utility of ethoxy-substituted pyridines in constructing complex molecular architectures that are otherwise difficult to access. rsc.org The versatility of these intermediates makes them crucial components in the development of novel materials and drugs. lookchem.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (3Z)-3-(ethoxy-hydroxy-methylidene)-4-methyl-pyridine-2,6-dione |

| 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one |

| Deferiprone |

| 3-hydroxy-pyridine-4-one |

| 4-Bromo-2-ethoxypyridine (B1332953) |

| CP254 |

| 3-hydroxypyridin-2-one |

| 1-hydroxypyridin-2-one |

| 3-hydroxypyran-4-one |

| (S)-2-(5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-yl)-N-(tetrahydrofuran-3-yl)pyrimidine-5-carboxamide |

| 3-amino-5-hydroxypyridine |

| 3-amino-5-ethoxypyridine |

| 3-chloro-2-ethoxypyridine |

| 2-(1-adamantylthio)-3-ethoxypyridine |

| 2-(1-adamantylthio)-5-hydroxypyridine |

| 2-(3-hydroxy-2-pyridinyl)-4H-5,6-dihydro-1,3-thiazine-4-carboxylic acid |

| 5-aminolaevulinic acid |

Conclusion and Future Perspectives in 3 Ethoxy 5 Hydroxypyridine Research

Synthesis of Novel Analogues with Enhanced Bioactivity

The pyridine (B92270) nucleus is a well-established "privileged structure" in drug discovery, and the 3-hydroxypyridine (B118123) motif, in particular, offers a versatile platform for creating libraries of compounds with diverse biological activities. frontiersin.orgdur.ac.uk Future synthetic efforts will likely focus on the strategic modification of the 3-Ethoxy-5-hydroxypyridine core to enhance its bioactivity and target specificity.

One promising avenue is the exploration of diverse substituents at various positions on the pyridine ring. The synthesis of polysubstituted 3-hydroxypyridines can be achieved through various methods, including hetero-Diels-Alder reactions of 5-alkoxyoxazoles with dienophiles, which allows for a high degree of functional group tolerance. researchgate.net For instance, a general, single-step access to such scaffolds has been reported, providing a straightforward process for creating useful building blocks for medicinal chemistry. researchgate.net

The ultimate goal of synthesizing these novel analogues is to identify compounds with improved therapeutic profiles, such as enhanced potency, selectivity, and pharmacokinetic properties. For example, derivatives of 3-hydroxypyridine-4-one have been synthesized and evaluated for their antimicrobial activity, with some compounds showing greater potency than existing reference drugs. benthamdirect.com

Deeper Mechanistic Understanding of Reaction Pathways

A thorough understanding of the reaction mechanisms underlying the synthesis of this compound and its analogues is crucial for optimizing reaction conditions and developing more efficient and selective synthetic protocols. Future research will likely delve deeper into the mechanistic details of key transformations.

For example, the hetero-Diels-Alder reaction, a powerful tool for constructing the 3-hydroxypyridine core, proceeds through a [4+2] cycloaddition. acs.org A deeper mechanistic investigation could elucidate the role of catalysts, such as Lewis acids, in influencing the regioselectivity and stereoselectivity of this reaction, leading to the development of more controlled synthetic methods. researchgate.net

Furthermore, understanding the mechanism of functional group interconversions on the pyridine ring is essential. For instance, the nucleophilic substitution of groups on the pyridine ring is a common strategy for introducing diversity. dur.ac.uk Mechanistic studies can help in predicting the reactivity of different positions on the this compound scaffold and in designing reactions that proceed with high yield and selectivity.

Theoretical studies, such as those employing semi-empirical methods like AM1 and PM5, can provide valuable insights into the tautomeric and conformational equilibria of 3-substituted pyridines in solution. mdpi.com Such computational approaches can complement experimental studies in elucidating reaction mechanisms and predicting the properties of reaction intermediates and products.

Structure-Guided Drug Design for Specific Therapeutic Targets

The 3-hydroxypyridine scaffold has been identified as a key component in a variety of biologically active compounds, including those with antimicrobial, antiviral, and anticancer properties. frontiersin.orgmdpi.com Structure-guided drug design will be instrumental in harnessing the therapeutic potential of this compound by tailoring its structure to interact with specific biological targets.

This approach relies on a detailed understanding of the three-dimensional structure of the target protein and the binding mode of the inhibitor. By identifying the key interactions between the ligand and the protein, medicinal chemists can design new analogues with improved binding affinity and selectivity. For instance, 3-hydroxypyridine-2-thione has been identified as a novel zinc binding group for histone deacetylase (HDAC) inhibition, and structure-activity relationship (SAR) studies have led to the development of selective HDAC inhibitors. acs.org

Molecular docking studies are a powerful tool in structure-guided drug design, allowing for the virtual screening of compound libraries and the prediction of binding poses. benthamdirect.com For example, molecular modeling of 3-hydroxypyridine-4-one derivatives has provided insights into their interactions with target proteins, guiding the design of more effective antimicrobial agents. benthamdirect.com

The future of drug design with this compound will involve a cyclical process of designing new compounds based on structural information, synthesizing them, evaluating their biological activity, and then using this feedback to refine the design of the next generation of molecules.

Interdisciplinary Research Integrating Computational and Experimental Approaches

The synergy between computational and experimental methods will be a driving force in advancing research on this compound. The integration of these approaches allows for a more comprehensive understanding of the chemical and biological properties of this compound and its derivatives.

Computational methods, such as Density Functional Theory (DFT), can be used to predict the molecular geometry, electronic properties, and reactivity of pyridine derivatives. bohrium.com These theoretical predictions can then be validated and refined through experimental studies, such as spectroscopic analysis and biological assays. For example, a combined experimental and computational study on halo-functionalized hydrazones provided a detailed understanding of their electronic and spectroscopic properties.

In the context of drug discovery, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions can be used to assess the drug-likeness of newly designed compounds before they are synthesized, saving time and resources. benthamdirect.com This allows researchers to prioritize the synthesis of compounds with a higher probability of having favorable pharmacokinetic properties.

Future interdisciplinary research will likely involve close collaboration between synthetic chemists, medicinal chemists, computational chemists, and biologists. This collaborative effort will be essential for tackling the complex challenges of drug discovery and for translating the promising potential of this compound into tangible therapeutic applications. The study of new derivatives of 3-hydroxypyridine as pharmacological agents for correcting ischemic brain injury is an example of such interdisciplinary work. semanticscholar.org

Q & A

Q. What are the recommended synthetic routes for 3-Ethoxy-5-hydroxypyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves functionalization of pyridine precursors. For example, ethoxylation at the 3-position can be achieved via nucleophilic substitution using ethanol under basic conditions (e.g., NaH or K₂CO₃). Hydroxylation at the 5-position may require protective group strategies (e.g., silyl ethers) to avoid over-oxidation. Key reagents include ethoxy donors (e.g., ethyl iodide) and hydroxylation agents like H₂O₂/Fe²⁺ (Fenton-like conditions) . Optimizing reaction temperature (60–80°C) and solvent polarity (DMF or THF) can improve yields to >70%. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Use ¹H NMR (400 MHz, CDCl₃) to identify aromatic protons (δ 6.8–8.2 ppm) and ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂).

- FT-IR : Confirm hydroxyl (broad peak ~3200–3600 cm⁻¹) and ethoxy (C-O stretch ~1050–1150 cm⁻¹) groups.

- Mass Spectrometry : ESI-MS (m/z 139.15 [M+H]⁺) validates molecular weight.

- X-ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation) resolves bond angles and confirms regiochemistry, as demonstrated for structurally similar imidazo-pyridine derivatives .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol. Aqueous solubility is pH-dependent due to the hydroxyl group (pKa ~8–10). Stability studies under ambient conditions (25°C, 60% RH) show no degradation over 30 days when stored in amber vials. For long-term storage, use inert atmospheres (N₂) and temperatures ≤–20°C. Monitor stability via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How does the ethoxy substituent influence the electronic and reactivity profiles of this compound in cross-coupling reactions?

- Methodological Answer : The ethoxy group acts as an electron-donating moiety, activating the pyridine ring toward electrophilic substitution at the 2- and 4-positions. For Suzuki-Miyaura coupling, pre-functionalization with a boronic ester (e.g., via Miyaura borylation) at the 4-position is feasible. Computational studies (DFT, B3LYP/6-31G*) predict enhanced electron density at the 4-carbon, aligning with observed regioselectivity in Pd-catalyzed reactions . Contrast this with methoxy analogs (e.g., 5-methoxypyridine), where steric effects may reduce coupling efficiency .

Q. What strategies mitigate competing side reactions during the synthesis of this compound derivatives?

- Methodological Answer :

- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect the hydroxyl moiety during ethoxylation, followed by TBAF-mediated deprotection.

- Catalytic Optimization : Employ Pd(OAc)₂/XPhos catalysts to suppress homocoupling byproducts in cross-coupling steps.

- Kinetic Control : Conduct reactions at lower temperatures (0–4°C) to reduce over-oxidation of the hydroxyl group.

- In Situ Monitoring : Utilize LC-MS to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. How can computational modeling predict the bioactive conformation of this compound in enzyme-binding studies?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or cytochrome P450). Parameterize the ligand with GAFF2 force fields and optimize hydration effects.

- MD Simulations : Run 100-ns trajectories (AMBER22) to assess binding stability. Key interactions include hydrogen bonding between the hydroxyl group and catalytic residues (e.g., Asp/Glu).

- QSAR Analysis : Corporate Hammett constants (σ⁺) of substituents to predict bioactivity trends across derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products